methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate . This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:
1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline: Similar structure but with a quinoxaline ring instead of a pyridine ring.
3-methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Contains additional substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-14-12(9-16-18)11(15(19)20-2)8-13(17-14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
LIWJZABBNGCOGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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